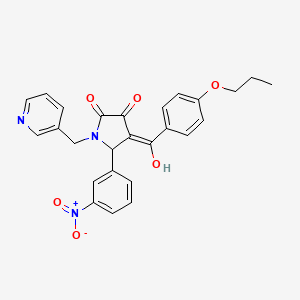
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine, also known as MDMA or ecstasy, is a synthetic drug that has become increasingly popular in recent years. MDMA is a derivative of amphetamine and has both stimulant and hallucinogenic properties. Despite its popularity, there are still many questions surrounding the drug, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to an increase in feelings of euphoria, empathy, and sociability. However, the exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. It also affects the release of hormones such as cortisol and oxytocin, which are involved in stress and bonding, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered orally. It also has a well-defined mechanism of action and produces consistent effects. However, there are also limitations to its use. This compound is a controlled substance, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which could make it difficult to obtain ethical approval for studies involving human subjects.
Orientations Futures
There are several areas of research that could benefit from further study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine. One potential area is its use in the treatment of PTSD and other mental health disorders. Another area is its potential use as a tool for enhancing social cognition and empathy. Finally, there is a need for more research on the long-term effects of this compound use, particularly in heavy users.
Conclusion
In conclusion, this compound is a synthetic drug that has both stimulant and hallucinogenic properties. Despite its popularity, there are still many questions surrounding the drug, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. While there is still much to learn about this compound, it has the potential to be a valuable tool in the treatment of mental health disorders and the enhancement of social cognition and empathy.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine is synthesized from safrole, which is a natural product found in sassafras oil. The synthesis involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is typically sold in tablet or capsule form.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-ethylpentanoyl)-3-piperidinamine has been the subject of a significant amount of scientific research over the years. Some of the most notable studies have focused on the drug's potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to increase feelings of empathy and reduce fear, which could make it a useful tool in psychotherapy.
Propriétés
IUPAC Name |
1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-ethylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-15(4-2)12-20(23)22-9-5-6-17(14-22)21-16-7-8-18-19(13-16)25-11-10-24-18/h7-8,13,15,17,21H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURWVBLSLVJMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(=O)N1CCCC(C1)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)
![5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5366364.png)
amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)
![2-[2-(acetylamino)ethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5366382.png)
![1-hydroxy-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B5366392.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)

![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5366408.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
